(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride

Description

(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine hydrochloride (CAS: 1352804-27-3) is a synthetic organic compound with the molecular formula C₅H₁₀Cl₂N₂ and a molecular weight of 169.05 g/mol . It is characterized by an (E)-configured propen-1-amine backbone substituted with a chloro group at the 2-position and an imino group at the 3-position, along with dimethylamine and hydrochloride functional groups. This compound is commonly used as Etoricoxib Impurity 27 in pharmaceutical quality control, indicating its role in monitoring synthesis byproducts of the nonsteroidal anti-inflammatory drug etoricoxib .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10Cl2N2 |

|---|---|

Molecular Weight |

169.05 g/mol |

IUPAC Name |

(E)-2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride |

InChI |

InChI=1S/C5H9ClN2.ClH/c1-8(2)4-5(6)3-7;/h3-4,7H,1-2H3;1H/b5-4+,7-3?; |

InChI Key |

YPJOEDBLDBQMHO-PXJNDEBCSA-N |

Isomeric SMILES |

CN(C)/C=C(\C=N)/Cl.Cl |

Canonical SMILES |

CN(C)C=C(C=N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Procedure

-

Chlorination of 3-Dimethylaminopropanal :

-

Isolation of (E)-Isomer :

-

Salt Formation :

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C (chlorination) |

| Chromatography Yield | 68–72% |

| Melting Point | >115°C (decomposition) |

| Solubility | Slightly in DMSO, water |

Method 2: Heterocyclization via N-Chlorosulfonyl Imidoyl Chloride

Reaction Scheme

Procedure

-

Formation of Amidine Intermediate :

-

Cyclization with AlCl₃ :

-

Hydrochloride Salt Precipitation :

Key Data

Method 3: By-product Isolation from Etoricoxib Synthesis

Context in Pharmaceutical Manufacturing

(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine hydrochloride is isolated during the purification of Etoricoxib bulk drug substance.

Procedure

-

Synthesis of Etoricoxib Intermediate :

-

By-product Formation :

-

Isolation and Purification :

Method 4: Reductive Amination of Chloroaldehyde

Reaction Scheme

Procedure

-

Reductive Amination :

-

Stereochemical Control :

-

Salt Formation :

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| 1 | 68–72 | >95 | High | Industrial |

| 2 | 45–50 | >98 | Moderate | Lab-scale |

| 3 | 0.5–1.2 | >99 | Low | Niche |

| 4 | 55–60 | >99 | High | Pilot-scale |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or imino derivatives, while reduction typically results in the formation of amine derivatives.

Scientific Research Applications

Impurity in Drug Synthesis

(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride is primarily recognized as an impurity associated with the synthesis of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID). Understanding the formation and presence of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Analytical Chemistry

The characterization and quantification of this compound are essential in quality control processes during drug development. High-performance liquid chromatography (HPLC) is commonly used to detect and measure impurities like (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride in pharmaceutical formulations.

Toxicological Studies

Research into the toxicological profiles of impurities, including (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride, helps assess potential health risks associated with drug consumption. Studies often focus on the compound's metabolic pathways and its effects on human health.

Case Study 1: Impurity Profile of Etoricoxib

In a study examining the impurity profile of Etoricoxib, researchers identified (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride as a significant impurity formed during synthesis. The study utilized HPLC to quantify this impurity, emphasizing the necessity for stringent quality control measures in pharmaceutical manufacturing.

Case Study 2: Safety Assessment

A safety assessment conducted on various Etoricoxib formulations included evaluations of impurities like (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride. The findings indicated that while the impurity was present, its concentration was within acceptable limits as defined by regulatory authorities, thus not posing significant health risks to consumers.

Mechanism of Action

The mechanism of action of (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of hydrochloride salts of substituted propenamines , which are critical in medicinal and industrial chemistry. Below is a comparative analysis with analogous compounds:

Structural Analogs

Table 1: Comparison of Key Parameters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application |

|---|---|---|---|---|

| (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine hydrochloride | C₅H₁₀Cl₂N₂ | 169.05 | 1352804-27-3 | Pharmaceutical impurity standard |

| 1-Propen-1-amine, 2-chloro-3-imino-N,N-dimethyl-, hydrochloride (synonym) | C₅H₁₀Cl₂N₂ | 169.05 | 913068-94-7 | Polymer synthesis intermediate |

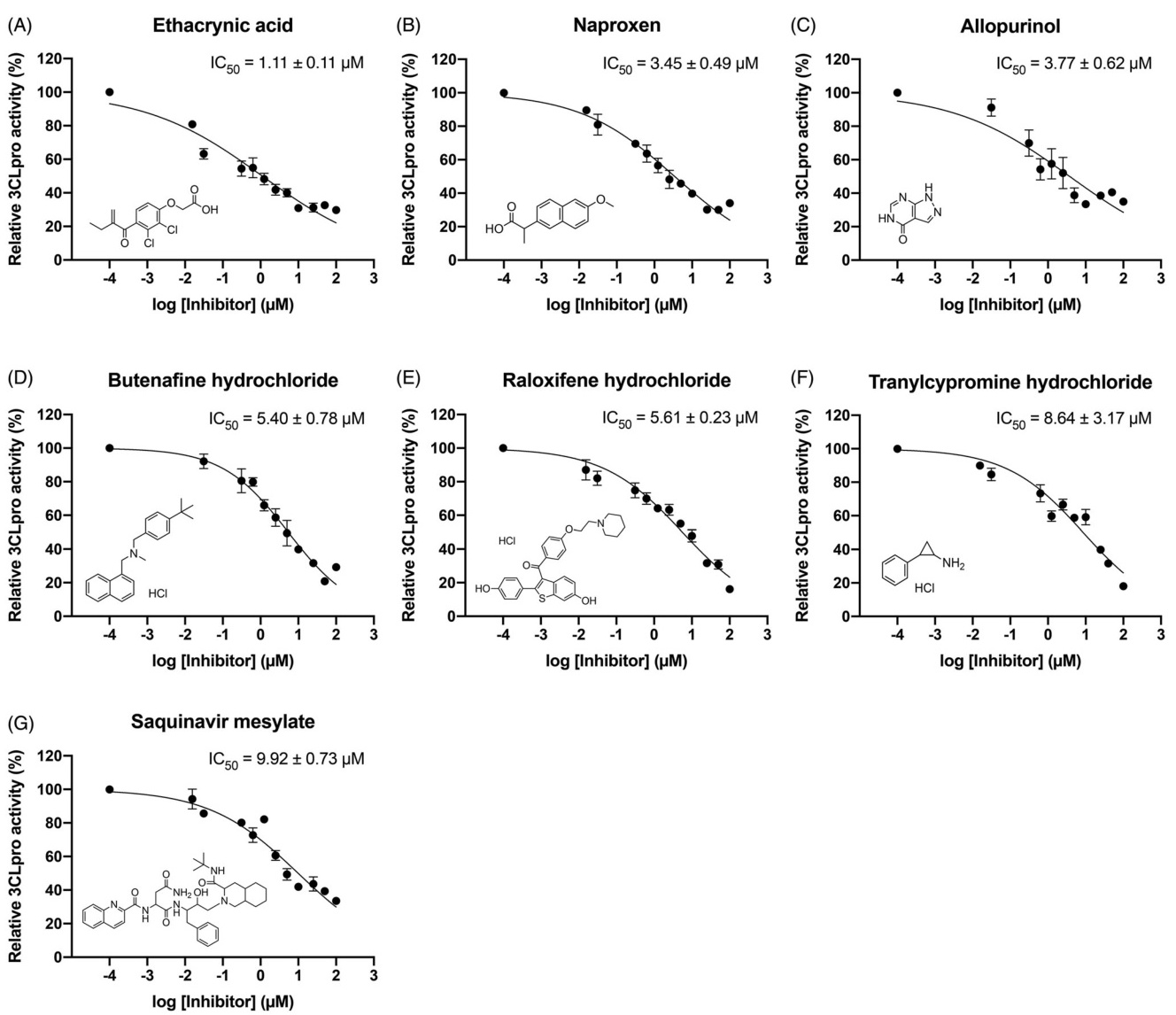

| Butenafine hydrochloride | C₂₃H₂₇NCl₂ | 406.37 | 101827-46-7 | Antifungal agent |

| Amitriptyline hydrochloride | C₂₀H₂₄ClN | 313.87 | 549-18-8 | Tricyclic antidepressant |

Key Observations :

Functional Group Influence: The target compound’s imino group distinguishes it from Butenafine hydrochloride (tertiary amine) and Amitriptyline hydrochloride (tricyclic amine). The chloro substituent at the 2-position contributes to steric and electronic effects, affecting reactivity compared to non-halogenated analogs like polypropenamine hydrochlorides .

Pharmaceutical Relevance :

- Unlike Butenafine and Amitriptyline hydrochlorides, which are active pharmaceutical ingredients (APIs), the target compound is primarily a synthesis impurity (Etoricoxib Impurity 27). This highlights its utility in quality assurance rather than therapeutic activity .

Physicochemical Properties :

- The compound’s lower molecular weight (169.05 g/mol) compared to Butenafine (406.37 g/mol) and Amitriptyline (313.87 g/mol) suggests differences in solubility and bioavailability.

- LogP values indicate moderate lipophilicity, which may influence its retention in chromatographic methods like RP-HPLC, a technique validated for related hydrochlorides .

Comparison with Other Hydrochloride Salts

Hydrochloride salts are widely used to enhance solubility and stability. For example:

- Raloxifene hydrochloride (CAS: 84449-90-1): A selective estrogen receptor modulator with a benzothiophene core, contrasting with the target compound’s linear propenamine structure .

- Tranylcypromine hydrochloride (CAS: 1986-47-6): A monoamine oxidase inhibitor with a cyclopropane ring, demonstrating how structural complexity correlates with pharmacological activity .

Table 2: Hydrogen Bonding and Crystallography

| Compound | Hydrogen Bond Donors/Acceptors | Crystallization Method |

|---|---|---|

| Target compound | 2 donors, 4 acceptors | Likely resolved via SHELX |

| Amitriptyline hydrochloride | 1 donor, 1 acceptor | X-ray diffraction (SHELXL) |

| Polypropenamine hydrochlorides | Variable (polymer-dependent) | Not applicable (amorphous) |

Insights :

Research and Analytical Considerations

- Chromatography : RP-HPLC methods validated for Amitriptyline hydrochloride could be adapted for the target compound, given their shared hydrochloride salt properties.

- Crystallography : SHELX programs are critical for resolving hydrogen-bonding networks in small molecules like the target compound, as demonstrated in studies of molecular aggregates .

Biological Activity

(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride, with the CAS number 1352804-27-3, is a compound that has garnered interest in various biological research fields due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

The compound exhibits the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C5H10Cl2N2 |

| Molecular Weight | 169.0523 g/mol |

| Melting Point | >115°C (dec.) |

| Solubility | Slightly soluble in DMSO and water |

| Appearance | Pale yellow to light yellow solid |

| Storage Conditions | Hygroscopic; store at -20°C under inert atmosphere |

Antimicrobial Properties

Research has indicated that Mannich bases, a class of compounds that includes (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride, exhibit significant antimicrobial activity. A study focused on various Mannich bases demonstrated their efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had improved antibacterial properties compared to traditional antibiotics, suggesting their potential as alternatives in treating bacterial infections .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of Mannich bases have been documented extensively. In particular, studies have highlighted the ability of these compounds to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This suggests that (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride could be explored further for its potential use in pain management therapies .

Cholinesterase Inhibition

Another notable biological activity of (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are vital in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that certain Mannich bases exhibit strong inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for further development in this area .

Case Studies

- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various Mannich bases incorporating (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride and evaluated their antimicrobial properties. The results indicated that some derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance biological efficacy .

- Analgesic Activity Assessment : Another investigation focused on the analgesic effects of Mannich bases derived from this compound. The study employed animal models to assess pain response before and after administration of the compounds. The findings suggested a marked reduction in pain levels, indicating potential therapeutic applications for chronic pain management .

Q & A

Q. Example Hydrogen Bonding Network :

| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N–H···Cl | 2.95 | 165 | D(2) |

| C–H···O (solvent) | 3.10 | 155 | C(4) |

Advanced: What experimental design principles optimize pharmacological activity studies?

Answer:

- Factorial design : Test variables (e.g., concentration, formulation) using a 3² matrix (Table 1).

- In vivo models : Use Wistar rats (n=7/group) with burn wounds. Apply hydrogel formulations (4–8 mg/g) for 29 days.

- Response metrics : Wound area reduction (%), histopathology (collagen deposition), and cytokine profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.